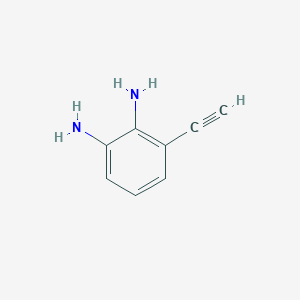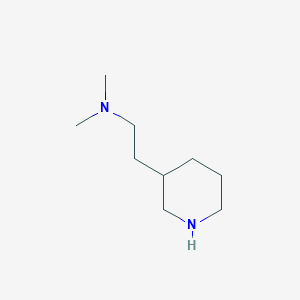
N-(3-Piperidyl)methanesulfonamide
概要
説明
“N-(3-Piperidyl)methanesulfonamide” (CAS# 944068-21-7) is a research chemical . It is a building block used in scientific research . Its unique properties make it valuable for studying biological processes and developing new drugs.
Molecular Structure Analysis
The molecular formula of “this compound” is C6H14N2O2S . Its molecular weight is 178.25 . The canonical SMILES representation is CS(=O)(=O)NC1CCCNC1 .Physical and Chemical Properties Analysis
“this compound” is a solid . Its boiling point is predicted to be 299.4±50.0 °C at a pressure of 760 Torr .科学的研究の応用
Cardiac Electrophysiology and Inotropic Actions
Research has shown that certain methanesulfonanilide derivatives exhibit significant effects on cardiac electrophysiological and hemodynamic parameters, demonstrating potential as class III antiarrhythmic agents. These compounds have been found to increase ventricular refractoriness and exhibit dose-dependent effects on cardiac contractility, suggesting a potential role in treating arrhythmias and augmenting cardiac contractility (Wallace et al., 1991).
Organic Synthesis and Cyclization Reactions
The Rh-catalyzed intramolecular cyclization of certain sulfonamide compounds has been explored, leading to the formation of sulfonylated unsaturated piperidines. This process showcases the utility of these compounds in synthesizing complex organic structures with potential applications in medicinal chemistry and drug design (Furukawa et al., 2019).
Chemoselective N-Acylation Reagents
Studies have developed storable N-acyl-N-(2,3,4,5,6-pentafluorophenyl)methanesulfonamides as N-acylation reagents with good chemoselectivity. These reagents are valuable in organic synthesis for acylating amines without affecting other functional groups, enhancing the synthesis of complex organic molecules (Kondo et al., 2000).
Antibacterial Activity
New sulfonamide derivatives, including those based on methanesulfonamide, have been synthesized and tested for their antibacterial activity. These compounds exhibited significant activity against various gram-positive and gram-negative bacteria, indicating their potential as antibacterial agents (Özdemir et al., 2009).
Bioconjugate Chemistry
The sulfomethylation of macrocycles with methanesulfonate groups has been investigated, providing a route to synthesize mono- and diacetate, phosphonate, and phosphinate derivatives. This method offers a versatile approach to creating complex chelating agents for potential applications in medicinal chemistry and imaging (van Westrenen & Sherry, 1992).
Safety and Hazards
作用機序
Mode of Action
It is known to interact with its targets, leading to changes in cellular processes . .
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound . More research is needed to outline these properties and their impact on the compound’s bioavailability.
Action Environment
The action, efficacy, and stability of N-(3-Piperidyl)methanesulfonamide can be influenced by various environmental factors. For instance, the compound should be stored in a well-ventilated place and the container should be kept tightly closed . More research is needed to understand how other environmental factors might influence the compound’s action.
生化学分析
Biochemical Properties
N-(3-Piperidyl)methanesulfonamide plays a significant role in biochemical reactions, particularly in the inhibition of specific enzymes. It interacts with enzymes such as proteases and sulfonamide-sensitive enzymes, altering their activity. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular metabolism and energy production .
Molecular Mechanism
The mechanism of action of this compound involves its binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, leading to changes in enzyme activity. Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under certain conditions, but its activity may decrease over time due to degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as enzyme inhibition or modulation of cellular processes. At high doses, this compound can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic functions .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. The compound can influence pathways related to energy production, lipid metabolism, and protein synthesis, leading to changes in cellular metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, influencing its overall activity and function .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization can impact the compound’s interactions with biomolecules and its overall biochemical effects .
特性
IUPAC Name |
N-piperidin-3-ylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2S/c1-11(9,10)8-6-3-2-4-7-5-6/h6-8H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHGIQFYIIZOGKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)NC1CCCNC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944068-21-7 | |
| Record name | N-(piperidin-3-yl)methanesulfonamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Thiazolo[5,4-b]pyridine-6-carbaldehyde](/img/structure/B1646719.png)

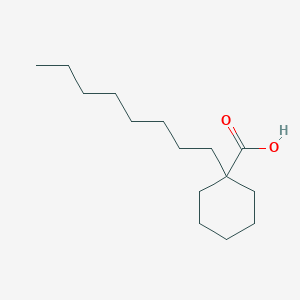

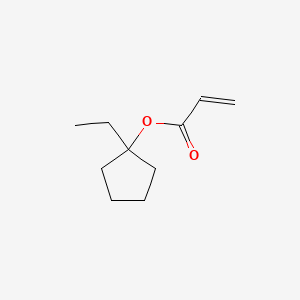

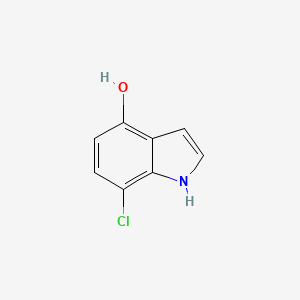
![3-Methylimidazo[1,2-b]pyridazine](/img/structure/B1646735.png)


